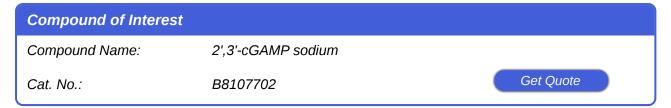


How does extracellular 2',3'-cGAMP signal to adjacent cells?

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Intercellular Signaling of Extracellular 2',3'-cGAMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Beyond its intracellular role, 2',3'-cGAMP functions as an extracellular immunotransmitter, enabling communication between cells to orchestrate a coordinated immune response against infection and cancer.[1][2] This document provides a comprehensive technical overview of the mechanisms by which extracellular 2',3'-cGAMP signals to adjacent cells, detailing the transport systems, downstream signaling cascades, quantitative parameters, and key experimental methodologies.

Mechanisms of 2',3'-cGAMP Intercellular Transport

As a negatively charged molecule, 2',3'-cGAMP cannot passively diffuse across the cell membrane.[3] Its entry into adjacent ("bystander") cells is mediated by several distinct transport mechanisms, which can be broadly categorized into direct import from the extracellular milieu and direct cell-to-cell transfer.

Direct Import from the Extracellular Space

Foundational & Exploratory





Several membrane proteins have been identified as importers of extracellular 2',3'-cGAMP. The expression and utilization of these transporters are often cell-type specific.

- SLC19A1 (Reduced Folate Carrier 1): A genome-wide CRISPR screen first identified SLC19A1 as a direct importer of 2',3'-cGAMP and other cyclic dinucleotides (CDNs).[4][5][6] SLC19A1 is a folate-organic phosphate antiporter, and its transport of cGAMP can be competitively inhibited by its natural substrates, such as reduced folates, and by antifolate drugs like methotrexate.[7][8]
- LRRC8 Volume-Regulated Anion Channels (VRACs): Leucine-rich repeat-containing 8
 (LRRC8) family proteins form heteromeric anion channels that are widely expressed.[9]
 Specifically, channels composed of LRRC8A complexed with LRRC8C and/or LRRC8E
 subunits have been shown to transport 2',3'-cGAMP.[10][11] This transport is bidirectional,
 depending on the electrochemical gradient of cGAMP, meaning these channels can mediate
 both influx and efflux.[9][12] Channel activity can be potentiated by diverse stimuli, including
 cell swelling, certain cytokines (TNF-α, IL-1), and some anti-cancer drugs.[10][13]
- P2X7 Receptor (P2X7R): The P2X7 receptor is an ATP-gated cation channel highly expressed on immune cells.[3][14] In inflammatory microenvironments where extracellular ATP concentrations are high, prolonged P2X7R activation leads to the formation of a large, non-selective pore that permits the entry of molecules up to 900 Da, including 2',3'-cGAMP.
 [3][15] This mechanism provides a direct link between ATP-mediated danger signals and the activation of the STING pathway in immune cells.[3]
- SLC46A2: While SLC19A1 is a prominent transporter in certain cell lines, SLC46A2 has been identified as the dominant 2',3'-cGAMP importer in primary human immune cells, particularly CD14+ monocytes and macrophages.[1] This highlights the cell-type specificity of cGAMP uptake and has significant implications for targeting CDN-based immunotherapies to the most responsive immune cell populations.

Direct Cell-to-Cell Transfer

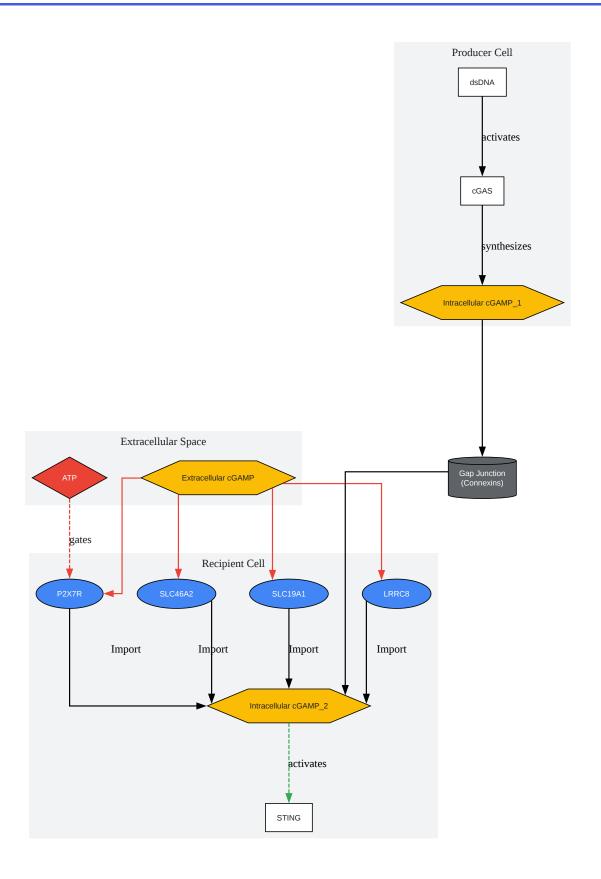
• Gap Junctions: Gap junctions are intercellular channels formed by connexin proteins that directly connect the cytoplasm of adjacent cells.[3][16] These channels allow for the rapid transfer of small molecules and ions (<1 kDa), including 2',3'-cGAMP, without transit through the extracellular space.[16] This mode of transfer protects cGAMP from degradation by



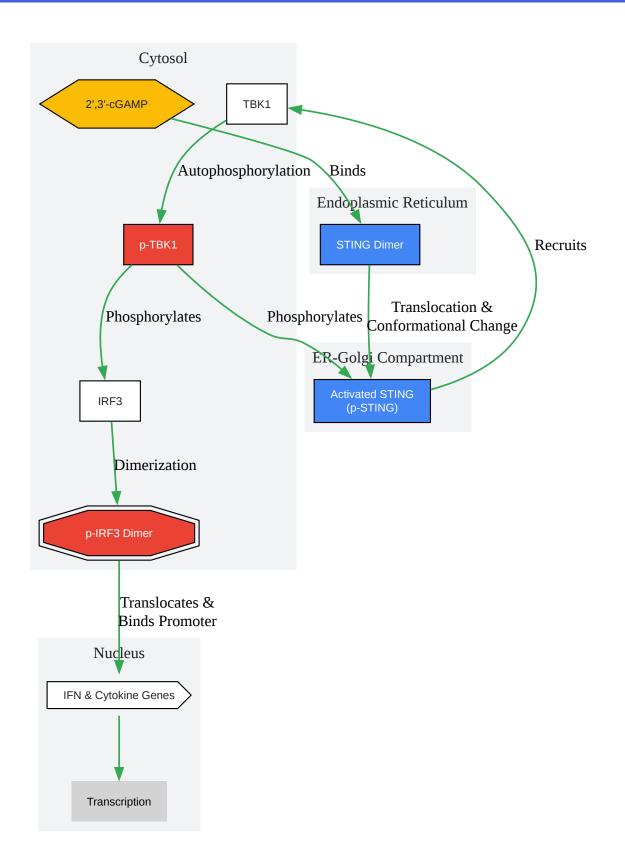
extracellular nucleases like ENPP1.[3] Connexins 43 and 45 have been specifically implicated in mediating 2',3'-cGAMP transfer, propagating an antiviral or inflammatory signal to neighboring cells in a localized and efficient manner.[3][16]

Visualizations: Signaling Pathways and Workflows

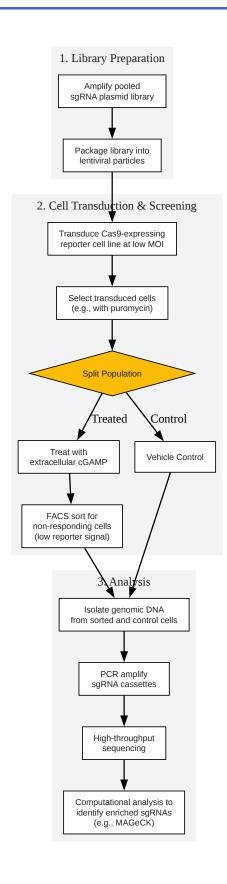












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- To cite this document: BenchChem. [How does extracellular 2',3'-cGAMP signal to adjacent cells?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8107702#how-does-extracellular-2-3-cgamp-signalto-adjacent-cells]

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